molecular formula C8H7BrMgO2 B034331 Magnesium, bromo(2,3-dihydro-1,4-benzodioxin-6-yl)- CAS No. 107549-16-6

Magnesium, bromo(2,3-dihydro-1,4-benzodioxin-6-yl)-

Cat. No.: B034331
CAS No.: 107549-16-6
M. Wt: 239.35 g/mol
InChI Key: NARCANDIOTXHKA-UHFFFAOYSA-M
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Description

Magnesium, bromo(2,3-dihydro-1,4-benzodioxin-6-yl)- is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a bromine atom and a 2,3-dihydro-1,4-benzodioxin-6-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnesium, bromo(2,3-dihydro-1,4-benzodioxin-6-yl)- typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-yl bromide with magnesium metal in the presence of a solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:

    Temperature: Room temperature to reflux

    Solvent: Tetrahydrofuran (THF)

    Atmosphere: Inert (nitrogen or argon)

Industrial Production Methods

In an industrial setting, the production of magnesium, bromo(2,3-dihydro-1,4-benzodioxin-6-yl)- follows similar principles but on a larger scale. The process involves:

    Large-scale reactors: Equipped with inert gas purging systems

    Continuous monitoring: To ensure the reaction proceeds efficiently

    Purification: The product is typically purified by distillation or recrystallization to remove any unreacted starting materials or by-products.

Chemical Reactions Analysis

Types of Reactions

Magnesium, bromo(2,3-dihydro-1,4-benzodioxin-6-yl)- undergoes several types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: Can participate in halogen-metal exchange reactions.

    Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes, ketones, esters

    Solvents: Tetrahydrofuran (THF), diethyl ether

    Catalysts: Copper(I) iodide for coupling reactions

Major Products

    Alcohols: Formed from nucleophilic addition to carbonyl compounds

    Coupled Products: Formed from reactions with electrophiles

Scientific Research Applications

Magnesium, bromo(2,3-dihydro-1,4-benzodioxin-6-yl)- has several scientific research applications, including:

    Organic Synthesis: Used as a reagent for forming carbon-carbon bonds in the synthesis of complex organic molecules.

    Pharmaceuticals: Employed in the synthesis of intermediates for drug development.

    Material Science: Utilized in the preparation of polymers and advanced materials.

    Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Magnesium, bromo(phenyl)-: Another Grignard reagent with a phenyl group instead of the 2,3-dihydro-1,4-benzodioxin-6-yl group.

    Magnesium, bromo(methyl)-: A simpler Grignard reagent with a methyl group.

Uniqueness

Magnesium, bromo(2,3-dihydro-1,4-benzodioxin-6-yl)- is unique due to the presence of the 2,3-dihydro-1,4-benzodioxin ring, which imparts specific reactivity and selectivity in chemical reactions. This structural feature allows for the synthesis of more complex and diverse organic molecules compared to simpler Grignard reagents.

Properties

IUPAC Name

magnesium;3,6-dihydro-2H-1,4-benzodioxin-6-ide;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7O2.BrH.Mg/c1-2-4-8-7(3-1)9-5-6-10-8;;/h1,3-4H,5-6H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NARCANDIOTXHKA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C[C-]=C2.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrMgO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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